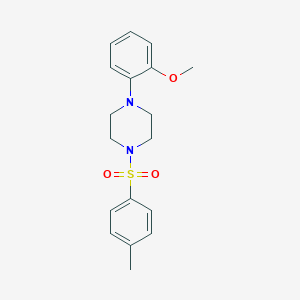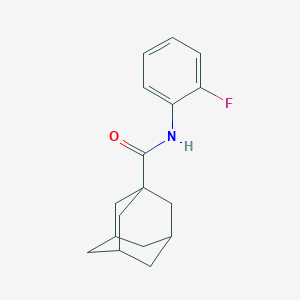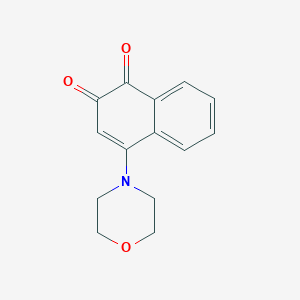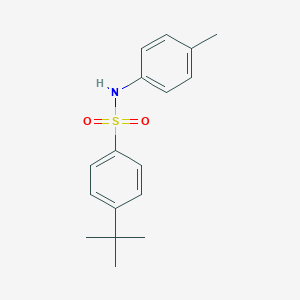
4-tert-Butyl-N-p-tolyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-p-tolyl-benzenesulfonamide, also known as TBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.47 g/mol. In
Mechanism Of Action
The mechanism of action of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is not fully understood, but it is believed to act as a sulfonamide group donor in various reactions. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This inhibition may be due to the ability of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide to bind to the active site of carbonic anhydrase and prevent the binding of its natural substrate.
Biochemical And Physiological Effects
4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and xanthine oxidase. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is its high purity level and reliability in synthesis. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is also relatively stable and can be stored for long periods of time without degradation. However, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has some limitations for lab experiments. For example, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has a relatively low melting point, which can make it difficult to handle at high temperatures.
Future Directions
There are many potential future directions for research on 4-tert-Butyl-N-p-tolyl-benzenesulfonamide. One area of interest is the development of new synthetic methods for 4-tert-Butyl-N-p-tolyl-benzenesulfonamide and related compounds. Additionally, further research is needed to fully understand the mechanism of action of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide and its potential applications in various fields, including catalysis, materials science, and medicine. Finally, more research is needed to explore the potential side effects and toxicity of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide, as well as its potential interactions with other compounds.
Scientific Research Applications
4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 4-tert-Butyl-N-p-tolyl-benzenesulfonamide is as a sulfonamide group donor in the synthesis of various compounds. 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has also been used as a reagent for the synthesis of sulfonamides, which are important intermediates in the pharmaceutical industry. Additionally, 4-tert-Butyl-N-p-tolyl-benzenesulfonamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
properties
CAS RN |
448195-99-1 |
|---|---|
Product Name |
4-tert-Butyl-N-p-tolyl-benzenesulfonamide |
Molecular Formula |
C17H21NO2S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(8-12-16)17(2,3)4/h5-12,18H,1-4H3 |
InChI Key |
BSRWGIGDRFNTCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
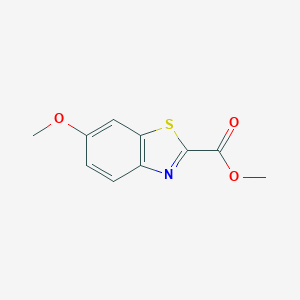
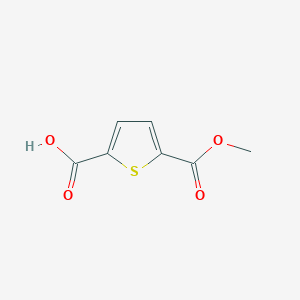
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
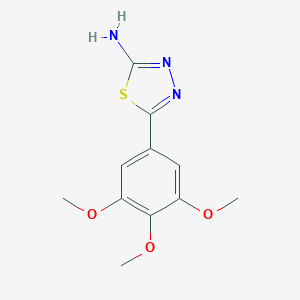
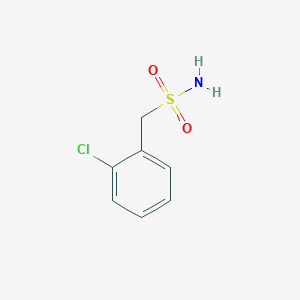
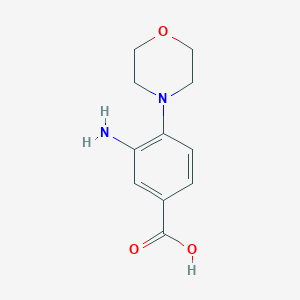
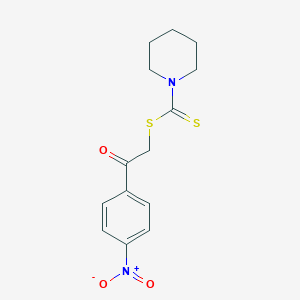
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
